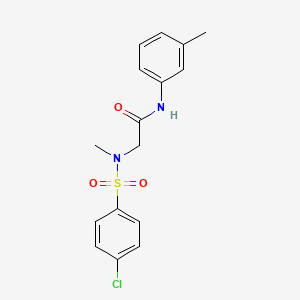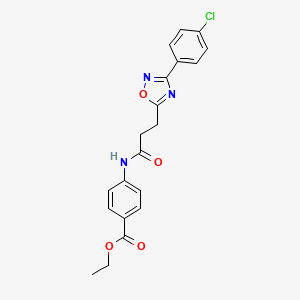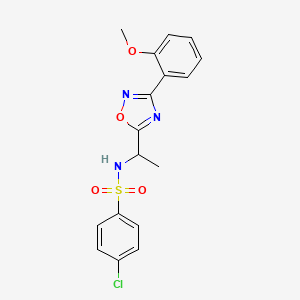
2-(N-methyl4-chlorobenzenesulfonamido)acetamide
Overview
Description
2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is commonly used to treat menstrual cramps, arthritis, and other types of pain. Meclofenamic acid works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain in the body.
Mechanism of Action
2-(N-methyl4-chlorobenzenesulfonamido)acetamide acid works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain in the body. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound acid has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
2-(N-methyl4-chlorobenzenesulfonamido)acetamide acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for many researchers. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the role of prostaglandins in various physiological processes.
However, there are also some limitations to the use of this compound acid in lab experiments. It has been shown to have some off-target effects, which can complicate data interpretation. In addition, its anti-inflammatory and analgesic effects can make it difficult to distinguish between the effects of this compound acid and the effects of inflammation or pain.
Future Directions
There are several potential future directions for research on 2-(N-methyl4-chlorobenzenesulfonamido)acetamide acid. One area of interest is its potential use in treating cancer. Further studies are needed to determine the efficacy of this compound acid in vivo and to identify the mechanisms by which it inhibits cancer cell growth.
Another area of interest is the development of more selective COX inhibitors. This compound acid is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2. Selective COX-2 inhibitors have been developed, but they have been associated with an increased risk of cardiovascular events. Developing more selective COX inhibitors that do not have this side effect could be an important area of future research.
Conclusion
This compound acid is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain in the body. This compound acid has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on this compound acid could lead to new treatments for cancer and the development of more selective COX inhibitors.
Synthesis Methods
2-(N-methyl4-chlorobenzenesulfonamido)acetamide acid can be synthesized through a series of chemical reactions. The starting material is 4-chlorobenzenesulfonyl chloride, which is reacted with N-methylglycine to form 2-(N-methyl-4-chlorobenzenesulfonamido)acetic acid. This intermediate is then treated with thionyl chloride to form this compound acid.
Scientific Research Applications
2-(N-methyl4-chlorobenzenesulfonamido)acetamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. In addition, this compound acid has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(2)23(21,22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWUSHKQVTPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155667 | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-40-0 | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732249-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7707788.png)
![tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/no-structure.png)




![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
![N-(4-(N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7707834.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)


